molecular formula C11H10N4S2 B4473660 2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4473660
M. Wt: 262.4 g/mol
InChI Key: JEWWHAHHSAMPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both sulfur and nitrogen atoms in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b]triazole
  • Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[4,3-a]pyridines

Uniqueness

2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of both ethylsulfanyl and thiophene groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it may offer enhanced reactivity and potential for diverse applications .

Properties

IUPAC Name

2-ethylsulfanyl-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S2/c1-2-17-11-13-10-12-5-3-9(15(10)14-11)8-4-6-16-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWWHAHHSAMPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=CC=NC2=N1)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
2-(ETHYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.